3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, a pyridine ring, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 5-methyl-1H-tetrazole with an appropriate halogenated precursor under basic conditions. Common reagents include sodium azide and a halogenated methyl compound.
Coupling with Pyridine Derivative: The tetrazole intermediate is then coupled with a pyridine derivative, such as 4-chloromethylpyridine, using a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Formation of Benzamide Moiety: The final step involves the reaction of the coupled intermediate with a benzoyl chloride derivative to form the benzamide moiety. This reaction is typically carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, dimethyl sulfoxide (DMSO), and acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide: Lacks the methyl group on the tetrazole ring.
3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide: Has a different position of the pyridine ring.
3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzoic acid: Contains a carboxylic acid group instead of the benzamide moiety.
Uniqueness
3-(5-methyl-1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide is unique due to the specific combination of the tetrazole ring, pyridine ring, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H14N6O |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
3-(5-methyltetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C15H14N6O/c1-11-18-19-20-21(11)14-4-2-3-13(9-14)15(22)17-10-12-5-7-16-8-6-12/h2-9H,10H2,1H3,(H,17,22) |
InChI Key |
DDMHGZFKLCKJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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